

Spectroscopic Data Guide: Pyrimidine Acrylate Analogs

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Compound of Interest

Compound Name: (E)-methyl 3-(pyrimidin-5-yl)acrylate

CAS No.: 866621-24-1

Cat. No.: B3038585

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Researchers.[1]

Executive Summary: The "Warhead" Verification

In the synthesis of pyrimidine acrylate analogs, the primary analytical challenge is distinguishing the Michael acceptor (acrylate/acrylamide moiety) from the non-reactive precursor. The spectroscopic signature of the

-unsaturated carbonyl system is distinct and serves as the primary "Go/No-Go" decision gate in synthesis.

This guide compares the spectroscopic profiles of a generic Pyrimidine-Amine Precursor versus its Acrylated Analog (e.g., an Osimertinib-like intermediate), providing the exact data points required to validate the successful installation of the covalent warhead.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The most definitive proof of acrylate installation is the appearance of the AMX spin system (or ABC pattern) corresponding to the three vinylic protons of the acryloyl group.

Table 1:**H NMR Chemical Shift Comparison (DMSO-
, 400 MHz)**

Note: Chemical shifts (

) are representative of N-phenylpyrimidine acrylamide analogs.

Proton Assignment	Precursor (Amine) (ppm)	Product (Acrylamide) (ppm)	Multiplicity & Coupling ()	Diagnostic Significance
Pyrimidine C2-H	8.10 – 8.30	8.25 – 8.45	Singlet (s)	Deshielding due to electron-withdrawing amide.[1]
Pyrimidine C4/C5-H	6.50 – 7.80	6.60 – 7.90	Doublets (d)	Minor shift; confirms core integrity.[1]
Aniline -NH	4.50 – 5.50	Disappears	Broad Singlet (br s)	Primary confirmation of reaction completion.
Amide -NH-	N/A	9.50 – 10.20	Singlet (s)	New signal; confirms amide bond formation. [1]
Acrylate H (trans)	N/A	6.40 – 6.55	dd (Hz)	CRITICAL: Terminal vinyl proton (trans to C=O).[1]
Acrylate H (cis)	N/A	5.70 – 5.85	dd (Hz)	CRITICAL: Terminal vinyl proton (cis to C=O).[1]
Acrylate H (gem)	N/A	6.20 – 6.35	dd (Hz)	CRITICAL: Vinyl proton on -carbon.[1]

Table 2:

C. NMR Key Signals

Carbon Type	Precursor (ppm)	Product (ppm)	Structural Insight
Carbonyl (C=O)	N/A	163.0 – 165.0	Diagnostic amide carbonyl peak.[1]
-Alkene (CH=)	N/A	126.0 – 128.0	Terminal carbon of the Michael acceptor.
-Alkene (-CH=)	N/A	129.0 – 132.0	Carbon adjacent to carbonyl.[1]

B. Infrared Spectroscopy (FT-IR) & Mass Spectrometry

While NMR provides structural resolution, IR and MS offer rapid throughput validation.[1]

- FT-IR (ATR):
 - Precursor: N-H stretch (doublet for primary amine) at ~ 3300 cm⁻¹.
 - Product: Appearance of Amide I band (C=O stretch) at 1650–1670 cm⁻¹ and Amide II band (N-H bend) at ~ 1540 cm⁻¹.
- Mass Spectrometry (ESI+):
 - Mass Shift: The acylation adds the

[1] The disappearance of the amine doublet is a key indicator.

group (

, MW ~55).[1]

- Calculation:

Da (replacing H with Acryloyl).[1]

- Example: Precursor

Product

. [1]

Experimental Protocol: Synthesis & Characterization

Self-Validating Workflow for Acryloyl Installation.

Step 1: Acylation Reaction

Context: The reaction must be controlled to prevent polymerization of the acryloyl chloride or bis-acylation.

- Dissolve 1.0 eq of the Pyrimidine-Aniline Precursor in anhydrous THF or DCM under atmosphere.
- Cool the solution to C (ice bath) to suppress side reactions.
- Add 1.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base scavenger.[1]
- Dropwise Addition: Slowly add 1.05 eq of Acryloyl Chloride dissolved in THF over 15 minutes.
 - Why? Exothermic reaction; heat can trigger acrylate polymerization.
- Monitor: Stir at

C for 30 min, then warm to RT. Monitor by TLC (Mobile Phase: 5-10% MeOH in DCM).[1]
Look for the disappearance of the polar amine spot.

Step 2: Workup & Purification

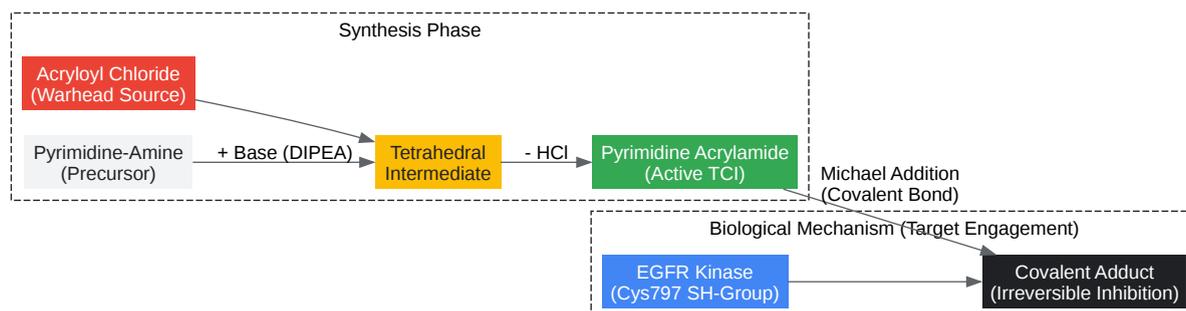
- Quench with saturated solution (neutralizes excess acid/chloride).
- Extract with EtOAc (). Wash combined organics with brine.
- Dry over and concentrate in vacuo at C (avoid high heat to prevent polymerization).
- Purification: Flash Column Chromatography.
 - Note: Acrylates are moderately unstable on silica; use neutral silica or a short path.

Step 3: Validation (The "Go" Signal)

- Run ¹H NMR.
- Check Region 5.7–6.6 ppm: Are there 3 distinct multiplets/doublets?
- Check Region 10.0 ppm: Is the Amide NH singlet present?
- Decision: If yes, the "warhead" is intact. Proceed to biological assay.[3][4][5][6][7][8]

Visualizing the Mechanism

The following diagram illustrates the synthesis workflow and the subsequent biological mechanism of action (Michael Addition) for which these spectroscopic data are critical.



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Figure 1: Synthesis of Pyrimidine Acrylamide and subsequent covalent locking of the EGFR kinase domain via Michael Addition to Cysteine 797.[1][2][9]

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